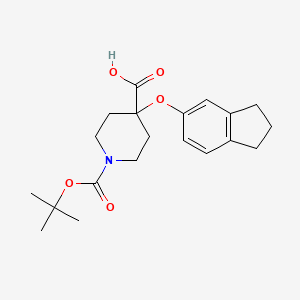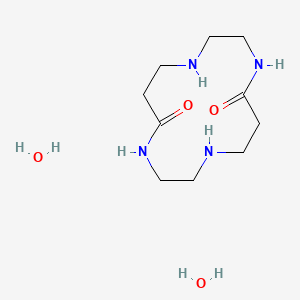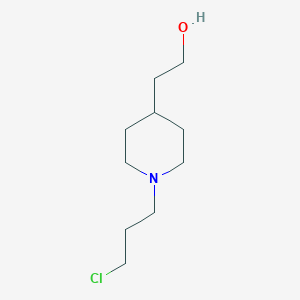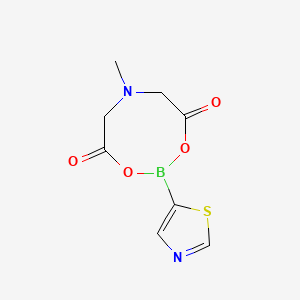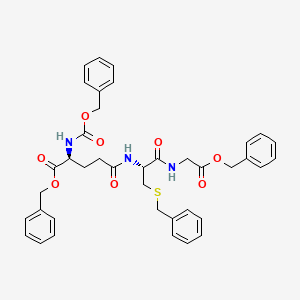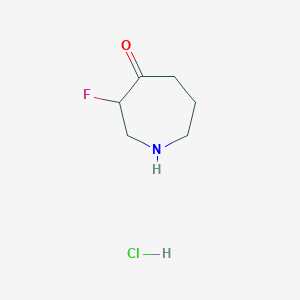![molecular formula C7H5ClN2O2 B1469663 5-Cloro-2H-pirido[4,3-B][1,4]oxazin-3(4H)-ona CAS No. 1378678-80-8](/img/structure/B1469663.png)
5-Cloro-2H-pirido[4,3-B][1,4]oxazin-3(4H)-ona
Descripción general
Descripción
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system
Aplicaciones Científicas De Investigación
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique ring structure.
Materials Science: Investigation into its properties for use in organic electronics and other materials applications.
Biological Studies: Research into its biological activity and potential as a bioactive compound.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the development of high-performance oleds and as potential anti-cancer agents .
Mode of Action
Related compounds have been shown to exhibit high photoluminescence quantum efficiency (plqy) and simple molecular structure in a full-color emitting material system . In the context of anti-cancer activity, similar compounds have shown high anti-tumor activity .
Biochemical Pathways
Related compounds have been used in the development of oleds, suggesting they may interact with pathways related to light emission . In the context of anti-cancer activity, similar compounds have shown to inhibit the proliferation of cancer cells .
Result of Action
Related compounds have been shown to exhibit a wide range of emissions spanning the entire visible region from blue to red . In the context of anti-cancer activity, similar compounds have shown to inhibit the proliferation of cancer cells .
Action Environment
The performance of related compounds in oleds suggests that they may be influenced by factors such as temperature, humidity, and light exposure .
Análisis Bioquímico
Biochemical Properties
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The effects of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one can alter gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as FGFRs, inhibiting their activity . This binding prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism . This inhibition can lead to changes in metabolite levels, which can impact cellular function and viability .
Transport and Distribution
The transport and distribution of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance the compound’s efficacy by ensuring it reaches its intended targets within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the oxazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional ring structures through cyclization.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrido[4,3-B][1,4]oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-Bromo-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one: Similar structure with a bromine substituent instead of chlorine, potentially leading to different reactivity and applications.
Propiedades
IUPAC Name |
5-chloro-4H-pyrido[4,3-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-7-6-4(1-2-9-7)12-3-5(11)10-6/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYAMIWWYFABGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/new.no-structure.jpg)

![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)
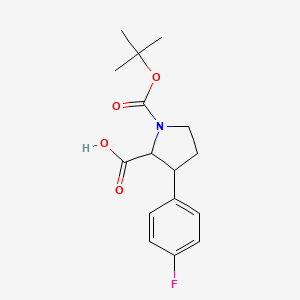
![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)
![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)
